(1E)-1-(4-fluorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-(4-Fluorophenyl)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(E)-1-(4-Fluorophenyl)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves several steps. One common method includes the reaction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with 4-fluorobenzaldehyde under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the products .
Scientific Research Applications
1-[(E)-1-(4-Fluorophenyl)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(E)-1-(4-Fluorophenyl)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be compared with other similar compounds, such as:
N′-[(E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide: Similar in structure but differs in the core scaffold.
N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with different substituents.
Properties
Molecular Formula |
C22H20FNO2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H20FNO2/c1-13-12-22(2,3)24-20-17(13)10-16(26-4)11-18(20)19(21(24)25)9-14-5-7-15(23)8-6-14/h5-12H,1-4H3/b19-9+ |
InChI Key |
FWBNCMPGVMZEJD-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=C(C=C4)F)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=C(C=C4)F)C2=O)OC)(C)C |
Origin of Product |
United States |
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